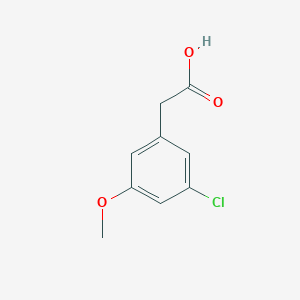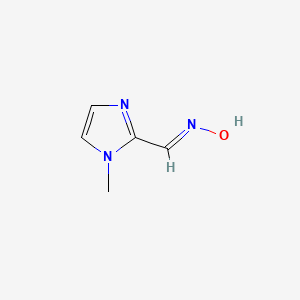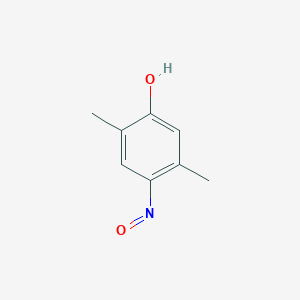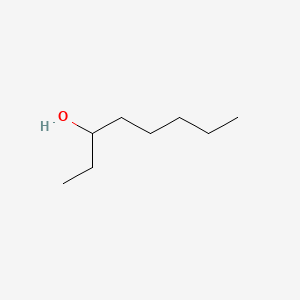
Gulonic acid
Descripción general
Descripción
Gulonic acid, also known as L-Gulonic acid, is a chemical substance with the chemical formula C6H10O7 . It is used as an intermediate material for Vitamin C .
Synthesis Analysis
This compound is typically produced via a two-step fermentation process utilizing three bacterial strains . A study found that a microbial consortium consisting of Gluconobacter oxydans, Ketogulonicigenium vulgare, and Bacillus endophyticus was able to produce 73.7 g/L 2-KGA within 30 hours . Another study proposed a method for gluconic acid biosynthesis without repeated seed culture using Gluconobacter oxydans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by 4 defined stereocenters . The systematic name for this compound is L-Gulonic acid and its molecular formula is C6H12O7 .
Chemical Reactions Analysis
The two-step fermentation process replaces the chemical reaction of sorbose to 2-keto-gulonic acid with fermentation, reducing the use of harmful solvents and reagents such as acetone .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.155 Da . It forms complexes with Ca(II), and these complexes have been found to be stable in solutions with pH close to neutral .
Aplicaciones Científicas De Investigación
1. Vitamin C Production
Gulonic acid plays a crucial role in the production of Vitamin C. The extraction and separation process of this compound is integral to the synthesis of Vitamin C, especially in the pharmaceutical industry. Zhao Xiao-li (2010) explored the extraction technology and predicted future developments in this compound production technology, emphasizing its importance in Vitamin C production (Zhao Xiao-li, 2010).
2. Biochemical Properties
The acid-base properties and complexation of this compound with elements like calcium have been studied. B. Kutus et al. (2016) investigated the complexation and acid-base properties of L-gulonic acid, a diastereomer of D-gluconic acid, revealing insights into its biochemical interactions (B. Kutus et al., 2016).
3. Microbial Metabolism
This compound is a component in microbial metabolic pathways. Joosu Kuivanen, Mikko Arvas, and P. Richard (2017) identified key enzymes in the fungal D-glucuronic acid pathway, highlighting the role of 2-keto-L-gulonate reductase in this process (Joosu Kuivanen, Mikko Arvas, P. Richard, 2017).
4. Fermentation Processes
Research has been conducted on improving the fermentation processes involving this compound for efficient production of its derivatives. Tao Wang et al. (2014) developed a Bayesian combination of neural networks to predict product formation in 2-KGA fermentation, a key process in the industrial production of Vitamin C (Tao Wang et al., 2014).
5. Enzymatic Activity and Genetic Engineering
Studies have also focused on the enzymatic activity related to this compound and its genetic manipulation for various applications. For instance, the work by Lili Gao et al. (2014) involved metabolic engineering of Gluconobacter oxydans for direct production of 2-KLG from D-sorbitol, demonstrating the potential for one-step industrial-scale production of Vitamin C (Lili Gao et al., 2014).
6. Environmental Applications
This compound derivatives have been utilized in environmental applications. For example, the preparation of porous carbon spheres from 2-Keto-L-gulonic acid mother liquor for use in electric double-layer capacitors is a novel way to valorize waste from the Vitamin C production process (Y. Dang et al., 2019).
7. Molecular Studies and Inhibition Analysis
Molecular studies have been conducted to understand the mechanism of enzymes involved in the metabolism of this compound. Nikhil Agrawal et al. (2018) investigated the inhibition of l-gulonate dehydrogenase by ascorbic acid, providing insights into the molecular interactions and enzymatic functioning (Nikhil Agrawal et al., 2018).
Direcciones Futuras
Recent studies have shown promising results in enhancing the production of Gulonic acid. For instance, a study found that low pH stress could limit the further metabolism of gluconic acid, resulting in a yield over 95% . Another study proposed a high oxygen atmosphere strategy for efficiently producing gluconic acid from biomass-derived glucose .
Mecanismo De Acción
Target of Action
Gulonic acid, also known as D-Gulonic acid, primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the bacteria .
Mode of Action
It is known that this compound is involved in the transformation of d-sorbitol into l-sorbose byGluconobacter oxydans in the first step of fermentation . Then, L-sorbose is transformed into 2-keto-L-gulonic acid (2-KGA) by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
This compound is part of the uronic acid pathway , where certain carbohydrates like galactose and glucose are transformed into matching uronic acid derivatives . Uronic acids are important constituents of glycosaminoglycans (GAGs), proteoglycans, and other physiologically relevant compounds .
Pharmacokinetics
It is known that this compound has strongacid-base properties , which could influence its absorption and distribution in the body.
Result of Action
This compound, as a precursor of ascorbic acid (vitamin C), plays a significant role in various biological processes. For instance, it has been found to promote cell proliferation and induce the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . It also triggers mesenchymal-epithelial transition (MET) and activates glycolysis .
Action Environment
Environmental factors can influence the action of this compound. For example, in aquatic animals, exogenous 2-keto-L-gulonic acid supplementation has been found to enhance L-ascorbic acid metabolism and growth in zebrafish . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is used.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174090 | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20246-53-1, 20246-33-7 | |
| Record name | Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GULONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)


![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B3420761.png)




![24-Methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B3420816.png)

